molecular formula C24H25NO2 B13770524 2-Amino-3-methyl-2-tritylbutanoic acid

2-Amino-3-methyl-2-tritylbutanoic acid

Cat. No.: B13770524
M. Wt: 359.5 g/mol
InChI Key: FPIIASJMXJIUGI-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-2-tritylbutanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a methyl group, and a trityl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-2-tritylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a glycine Schiff base with a trityl-protected alkyl halide under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The trityl group serves as a protecting group for the amino functionality during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of recyclable chiral auxiliaries and catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-2-tritylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-methyl-2-tritylbutanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-2-tritylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amino group can form hydrogen bonds with target molecules, enhancing its activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methyl-2-tritylbutanoic acid is unique due to the presence of the trityl group, which provides significant steric hindrance and influences its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

2-amino-3-methyl-2-tritylbutanoic acid

InChI

InChI=1S/C24H25NO2/c1-18(2)24(25,22(26)27)23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,25H2,1-2H3,(H,26,27)

InChI Key

FPIIASJMXJIUGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

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